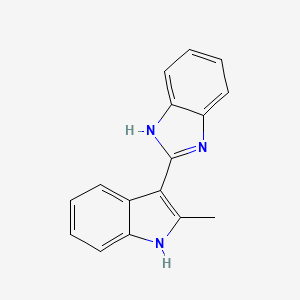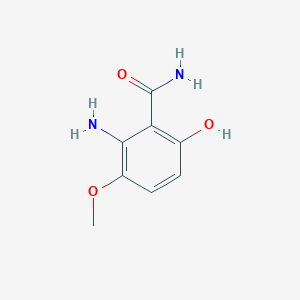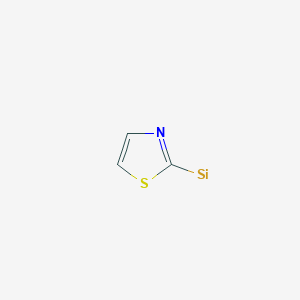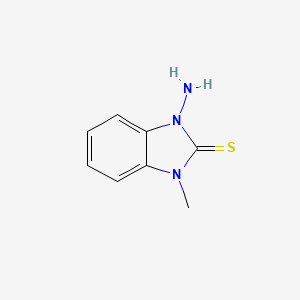![molecular formula C37H30N2 B14271073 N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 136482-43-4](/img/structure/B14271073.png)
N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline): is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two phenyl groups attached to a central methylene bridge, which is further connected to two aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) typically involves the reaction of aniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually sufficient.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous addition of reactants: Aniline and formaldehyde are continuously fed into the reactor.
Catalyst regeneration: The acid catalyst is regenerated and recycled to minimize waste.
Product isolation: The final product is isolated through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism by which N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Comparison with Similar Compounds
- N,N’-[Methylenedi(4,1-phenylene)]bis(N-benzylformamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Comparison: N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
136482-43-4 |
|---|---|
Molecular Formula |
C37H30N2 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N,N-diphenyl-4-[[4-(N-phenylanilino)phenyl]methyl]aniline |
InChI |
InChI=1S/C37H30N2/c1-5-13-32(14-6-1)38(33-15-7-2-8-16-33)36-25-21-30(22-26-36)29-31-23-27-37(28-24-31)39(34-17-9-3-10-18-34)35-19-11-4-12-20-35/h1-28H,29H2 |
InChI Key |
XKCPSCKPIANTKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)








silane](/img/structure/B14271067.png)

![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
